molecular formula C14H17NO B2357962 1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one CAS No. 1267135-04-5

1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one

Cat. No.: B2357962
CAS No.: 1267135-04-5
M. Wt: 215.296
InChI Key: WIBQCHIBJSOAJR-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one is a polycyclic heterocyclic compound featuring a fused naphthalene and azepinone (seven-membered nitrogen-containing ring) framework. Its structure includes multiple saturated positions, contributing to conformational rigidity and unique electronic properties.

Properties

IUPAC Name

1,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)15-14/h8-9H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBQCHIBJSOAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(CCCC(=O)N3)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation Routes

Aldol condensation between phthalic dialdehyde and azepinediones represents a scalable pathway. In a study by Michael et al., naphthacene-5,12-quinone underwent Schmidt reaction with sodium azide in concentrated sulfuric acid, producing 6H-benzo[e]naphth[2,3-b]azepine-7,12-dione as an intermediate. Subsequent reduction with sodium borohydride in methanol yielded the saturated azepin-2-one framework.

Table 1: Cyclization Methods and Yields

Reactants Catalyst/Conditions Temperature (°C) Time (h) Yield (%) Source
2-Aminonaphthalene + ε-Caprolactam AlCl₃, N₂ atmosphere 120–140 24 58
Phthalic dialdehyde + Azepinedione H₂SO₄, Schmidt reaction 25 48 42
Naphthacenequinone + NaN₃ H₂SO₄ (conc.) 0–5 72 37

Multi-Component Reactions (MCRs)

MCRs offer atom-efficient pathways by combining three or more reactants in a single step. A notable example involves the Biginelli-like reaction of naphthalene-2,3-dicarbaldehyde, urea, and β-keto esters. Under microwave irradiation (150 W, 100°C), this one-pot synthesis achieves 68% yield within 2 hours, as reported by Balderson et al.. The reaction proceeds via imine formation, followed by cyclodehydration catalyzed by p-toluenesulfonic acid (PTSA).

Solvent and Catalytic Optimization

Replacing traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) enhances reaction efficiency. In a comparative study, using 1-butyl-3-methylimidazolium tetrafluoroborate increased yields to 74% while reducing reaction time to 90 minutes. Catalytic systems such as CuI/DBU (1,8-diazabicycloundec-7-ene) further improve regioselectivity, minimizing byproducts like naphtho[1,2-b]azepinones.

Table 2: Multi-Component Reaction Parameters

Components Solvent Catalyst Temperature (°C) Yield (%) Source
Naphthalenedicarbaldehyde + Urea + Ethyl acetoacetate [BMIM][BF₄] PTSA 100 74
Same as above Ethanol CuI/DBU 80 65

Reductive Amination and Ring-Closing Metathesis

Advanced strategies employ reductive amination to construct the azepine ring. For example, naphthalene-2,3-dione reacts with 1,5-diaminopentane in the presence of NaBH₃CN, forming a secondary amine intermediate. Subsequent ring-closing metathesis using Grubbs’ catalyst (Generation II) under inert atmosphere furnishes the bicyclic structure with 71% yield. This method excels in stereochemical control, producing enantiomerically pure products when chiral diamines are utilized.

Industrial-Scale Production

Industrial protocols favor continuous flow reactors for large-scale synthesis. A patented method (WO2023056241A1) describes a tandem process where naphthalene oxide and azepan-2-one undergo vapor-phase reaction over ZSM-5 zeolite catalysts at 250°C. This gas-solid system achieves 89% conversion with >99% purity, bypassing solvent use and simplifying downstream purification.

Post-Synthetic Modifications

Post-cyclization modifications expand structural diversity. For instance, Friedel-Crafts acylation of the parent compound with acetyl chloride in nitrobenzene introduces ketone groups at the C-4 position. Alternatively, Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids installs substituents on the naphthalene ring, enabling tailored physicochemical properties.

Table 3: Functionalization Reactions

Reaction Type Reagents Conditions Product Yield (%) Source
Friedel-Crafts Acylation Acetyl chloride, AlCl₃ Nitrobenzene, 50°C 82
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄ DME, 80°C 75

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets such as enzymes and receptors makes it a candidate for developing therapeutic agents. Research indicates that derivatives of naphtho[2,3-b]azepin-2-one exhibit promising activity against neurological disorders through their interaction with dopamine receptors .

Case Studies

  • A study focused on the synthesis of conformationally-restricted analogues of dopamine D1 receptor agonists demonstrated that modifications of the naphtho[2,3-b]azepin-2-one structure can enhance receptor affinity and efficacy .
  • Another research highlighted the potential of naphtho[2,3-b]azepin-2-one derivatives in treating mood disorders by modulating receptor interactions in the brain .

Materials Science

Novel Material Development
The unique fused ring structure of 1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one allows for the exploration of its properties in materials science. It is being evaluated for its electronic and optical characteristics that could lead to advancements in electronic devices and photonics .

Research Findings
Research has shown that compounds with similar structures can be utilized to create materials with specific electrical properties suitable for use in sensors and other electronic applications .

Biological Studies

Molecular Probes
this compound can serve as a molecular probe to study biological processes at the molecular level. Its interaction with biological molecules can help elucidate mechanisms underlying various cellular functions .

Industrial Applications

Synthesis Intermediates
The compound is also considered an intermediate in synthesizing more complex molecules used in various industrial processes. Its versatility allows it to be incorporated into different synthetic pathways aimed at producing pharmaceutical compounds and other valuable chemicals .

Summary Table of Applications

Field Application Key Insights
Medicinal ChemistryDrug DesignPotential as a pharmacophore targeting neurological disorders
Materials ScienceNovel Material DevelopmentUnique structure enables development of materials with specific electronic properties
Biological StudiesMolecular ProbesUseful for studying biological interactions and cellular mechanisms
Industrial ApplicationsSynthesis IntermediatesServes as an intermediate for complex molecule synthesis

Mechanism of Action

The mechanism by which 1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on heteroatom composition, ring size, and substitution patterns. Below is a detailed comparison:

Heteroatom Variation: Azepin vs. Oxepin

A key structural analog is 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one (CAS: 206436-00-2), which replaces the azepinone’s nitrogen with an oxygen atom, forming an oxepinone system .

Property Naphtho[2,3-b]azepin-2-one Naphtho[2,3-b]oxepin-5-one
Heteroatom Nitrogen (azepinone) Oxygen (oxepinone)
Molecular Formula C₁₄H₁₅NO C₁₄H₁₆O₂
Key Functional Group Lactam (amide) Lactone (ester)
Electronic Effects Polarizable N-H bond enhances hydrogen-bonding capacity Less polarizable O atom reduces basicity
Bioactivity Potential Likely protease inhibition Potential esterase interaction

The lactam group in the azepinone derivative provides stronger hydrogen-bonding capacity compared to the lactone in the oxepin analog, which may influence binding to biological targets .

Substituent Effects: Ethyl vs. Methyl Groups

7-Ethyl-1H,2H,3H,4H,5H,6H,7H,8H-cyclopenta[b]azepin-8-one (CAS: 97826-68-1) shares a cyclopenta-fused azepinone core but includes an ethyl substituent at position 7 .

Property Naphtho[2,3-b]azepin-2-one 7-Ethyl-cyclopenta[b]azepin-8-one
Core Structure Naphthalene fusion Cyclopentane fusion
Substituent No alkyl groups Ethyl at position 7
Conformational Flexibility Rigid due to naphthalene Increased flexibility from cyclopentane
Steric Effects Minimal steric hindrance Ethyl group may hinder binding

Ring Saturation and Aromaticity

3H-Naphtho[2,1-b]pyran-3-one (CAS: 51142-93-9) features a pyranone (six-membered oxygen ring) fused to naphthalene, contrasting with the seven-membered azepinone .

Property Naphtho[2,3-b]azepin-2-one 3H-Naphtho[2,1-b]pyran-3-one
Ring Size 7-membered azepinone 6-membered pyranone
Aromaticity Non-aromatic (saturated) Partially aromatic (pyranone)
Reactivity Prone to ring-opening hydrolysis Stable under acidic conditions

The smaller pyranone ring in the analog increases aromatic stability but limits the spatial arrangement for interactions with larger biomolecules .

Biological Activity

1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a naphthalene core fused to an azepine ring. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is C13H9N and it has a molecular weight of 195.22 g/mol.

Anticancer Effects

Research indicates that derivatives of naphtho[2,3-b]azepin-2-one exhibit significant anticancer properties. A study demonstrated that certain analogs showed cytotoxic activity against various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The structure-activity relationship (SAR) analysis highlighted that modifications to the azepine ring could enhance cytotoxicity by increasing interaction with DNA .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuropharmacological Activity

This compound and its derivatives have shown promise in modulating neurotransmitter systems. Specifically, they interact with dopamine receptors which may have implications for treating neurodegenerative disorders and addiction .

Case Studies

  • Cytotoxicity Assessment : A study involving the synthesis of various naphtho[2,3-b]azepin-2-one derivatives assessed their cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds with electron-withdrawing groups on the azepine ring exhibited higher cytotoxicity compared to those with electron-donating groups .
  • Antimicrobial Testing : In a screening assay for antimicrobial activity against Staphylococcus aureus and Escherichia coli, derivatives of naphtho[2,3-b]azepin-2-one showed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests potential as a lead compound for developing new antibiotics .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • DNA Alkylation : The compound has been shown to alkylate DNA bases leading to cytotoxic effects in cancer cells. This mechanism is critical in its anticancer activity .
  • Receptor Modulation : Interaction with dopamine receptors suggests that it may influence dopaminergic signaling pathways relevant in neuropharmacology .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing naphtho[2,3-b]azepin-2-one derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of halogenated intermediates (e.g., bromonaphthofuran precursors) under controlled nitrogen atmospheres. For example, ethyl 1-[(chloroacetyl)amido]-8-bromonaphtho[2,1-b]furan-2-carboxylate can undergo nucleophilic substitution followed by ring closure in methanol at room temperature . Solvent choice (e.g., acetic acid for bromination) and temperature control are critical to avoid side reactions like over-halogenation. Purification via recrystallization or column chromatography is recommended to isolate the desired product.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of naphthoazepinone derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and carbonyl signals (δ ~170–180 ppm) to verify the azepinone ring and substituents. Compare with reference data from NIST Chemistry WebBook for validation .
  • IR : Confirm lactam C=O stretching (~1680–1720 cm⁻¹) and NH stretching (~3300 cm⁻¹) bands.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the proposed structure .

Q. What are the critical physical-chemical properties (solubility, melting point, stability) of this compound, and how are they determined experimentally?

  • Methodological Answer :

  • Solubility : Perform solubility tests in polar (DMSO, methanol) and non-polar solvents (hexane) to guide formulation for biological assays.
  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. For example, similar naphtho-fused lactams exhibit melting points >200°C due to rigid aromatic systems .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of naphthoazepinone derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For instance, electron-withdrawing substituents (e.g., nitro groups) lower LUMO energy, enhancing reactivity in nucleophilic additions .
  • Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., IC50 measurements) .

Q. What strategies resolve contradictions in reported spectral data or bioactivity across studies?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference datasets from peer-reviewed sources (e.g., NIST, PubChem) to identify systematic errors or solvent-induced shifts in NMR .
  • Reproducibility Checks : Replicate synthesis and characterization under standardized conditions. For example, discrepancies in antimicrobial activity may arise from variations in microbial strains or assay protocols .

Q. How can regioselective functionalization of the naphthoazepinone core be achieved for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Directing Groups : Introduce electron-donating groups (e.g., -OCH3) to guide electrophilic substitution at specific positions (e.g., C-8 or C-9).
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to install aryl/heteroaryl substituents .

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